1,3,5-Tribromo-2,4-dinitro-benzene
Description
1,3,5-Tribromo-2,4-dinitro-benzene is a halogenated nitroaromatic compound characterized by three bromine atoms and two nitro groups substituted on a benzene ring. The electron-withdrawing nature of bromine and nitro groups significantly influences its chemical reactivity, stability, and applications. This compound is likely utilized in synthetic chemistry, agrochemical intermediates, or materials science due to its substitution pattern, though specific applications require further validation.
Properties
CAS No. |
51686-79-4 |
|---|---|
Molecular Formula |
C6HBr3N2O4 |
Molecular Weight |
404.79 g/mol |
IUPAC Name |
1,3,5-tribromo-2,4-dinitrobenzene |
InChI |
InChI=1S/C6HBr3N2O4/c7-2-1-3(8)6(11(14)15)4(9)5(2)10(12)13/h1H |
InChI Key |
XFVVPWNDDKXOKG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)[N+](=O)[O-])Br)[N+](=O)[O-])Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3,5-Tribromo-2,4-dinitro-benzene can be synthesized through a multi-step process involving bromination and nitration of benzene derivatives. One common method involves the bromination of 1,3,5-tribromobenzene followed by nitration. The reaction conditions typically include the use of concentrated sulfuric acid and nitric acid for nitration, and bromine in the presence of a catalyst for bromination .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of advanced equipment and techniques helps in optimizing the production process and minimizing waste.
Chemical Reactions Analysis
Types of Reactions
1,3,5-Tribromo-2,4-dinitro-benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro groups can be reduced to amino groups using reducing agents like tin and hydrochloric acid.
Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Tin and hydrochloric acid or catalytic hydrogenation.
Oxidation: Strong oxidizing agents like potassium permanganate.
Major Products
Substitution: Products depend on the nucleophile used.
Reduction: Formation of 1,3,5-tribromo-2,4-diaminobenzene.
Oxidation: Formation of various oxidized derivatives depending on the conditions.
Scientific Research Applications
1,3,5-Tribromo-2,4-dinitro-benzene is used in various scientific research fields:
Chemistry: As a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1,3,5-tribromo-2,4-dinitro-benzene involves its interaction with molecular targets such as enzymes and proteins. The bromine atoms and nitro groups play a crucial role in these interactions, affecting the compound’s reactivity and binding affinity. The pathways involved include nucleophilic substitution and redox reactions, which can lead to the formation of various intermediates and final products .
Comparison with Similar Compounds
Table 1: Structural Comparison
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|
| 1,3,5-Tribromo-2,4-dinitro-benzene* | C₆HBr₃N₂O₄ | ~405 | 3 Br, 2 NO₂ |
| 1,3-Dibromo-2,4,6-trinitrobenzene | C₆HBr₂N₃O₆ | 370.90 | 2 Br, 3 NO₂ |
| 1-Chloro-2,4-dinitro-benzene | C₆H₃ClN₂O₄ | 234.55 | 1 Cl, 2 NO₂ |
| 2,4-Difluoro-1,3,5-trinitrobenzene | C₆HF₂N₃O₆ | 249.09 | 2 F, 3 NO₂ |
*Estimated based on substituent contributions.
Physical Properties
- Melting Points : Brominated nitroaromatics generally exhibit high melting points due to strong intermolecular interactions. For example, 1,3-dibromo-2,4,6-trinitrobenzene has a melting point >200°C (inferred from similar trinitro compounds) .
- Solubility : Nitro and bromine groups reduce solubility in polar solvents. 1-Chloro-2,4-dinitro-benzene is sparingly soluble in water but soluble in organic solvents like dichloromethane .
- Lipophilicity: Bromine increases log Kow (octanol-water partition coefficient) compared to chloro or fluoro analogs. For instance, 1-chloro-2,4-dinitro-benzene has log Kow ~2.2, while brominated analogs may exceed 3.0 .
Chemical Reactivity
- Electrophilic Substitution : The electron-deficient benzene ring facilitates nucleophilic aromatic substitution (e.g., with azide or sulfonate groups). For example, α-sulfonyloxylation of ketones using hypervalent iodine reagents occurs efficiently in ionic liquids ().
- Stability : Bromine’s stronger C–Br bond (vs. C–Cl or C–F) enhances thermal and hydrolytic stability. 1-Chloro-2,4-dinitro-benzene, however, shows moderate environmental persistence (half-life ~159 days) .
Environmental and Toxicological Profiles
- Persistence : Brominated nitroaromatics are likely persistent organic pollutants (POPs) due to resistance to biodegradation, similar to 1-chloro-2,4-dinitro-benzene .
- Toxicity : Nitro groups contribute to mutagenic and cytotoxic effects. 1,3,5-Trinitrobenzene derivatives are associated with hepatic and renal toxicity ().
Table 2: Environmental and Toxicological Data
| Compound | Half-Life (Days) | log Kow | Toxicity Profile |
|---|---|---|---|
| 1-Chloro-2,4-dinitro-benzene | 159 | 2.2 | Mutagenic, STOT effects |
| 1,3-Dibromo-2,4,6-trinitrobenzene | N/A | ~3.5* | High acute toxicity (inferred) |
| 2,4-Difluoro-1,3,5-trinitrobenzene | N/A | ~1.8* | Reactive, low bioaccumulation |
*Estimated based on substituent contributions.
Q & A
Basic Questions
Q. What are the critical steps in synthesizing 1,3,5-Tribromo-2,4-dinitro-benzene, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves sequential bromination and nitration of benzene derivatives. For bromination, controlled addition of bromine in the presence of a Lewis acid catalyst (e.g., FeBr₃) ensures regioselectivity. Nitration requires concentrated HNO₃ and H₂SO₄ under reflux, with temperature modulation (0–5°C) to avoid over-nitration. Evidence from analogous trichloro-dinitrobenzene synthesis suggests stepwise functionalization minimizes side reactions . Post-synthesis purification via recrystallization (e.g., using ethanol or toluene) enhances purity. Monitoring via TLC or melting point analysis (e.g., 140–141°C range for related brominated nitrobenzenes) is critical .
Q. How can spectroscopic methods (NMR, IR) distinguish positional isomers of polyhalogenated nitrobenzenes?
- Methodological Answer :
- ¹H NMR : The absence of aromatic protons in this compound simplifies analysis. For partially substituted analogs, splitting patterns (e.g., doublets from adjacent substituents) and integration ratios identify substitution sites.
- ¹³C NMR : Electron-withdrawing groups (Br, NO₂) deshield adjacent carbons, with distinct chemical shifts for meta vs. para nitro groups.
- IR : Strong NO₂ asymmetric stretching (~1520 cm⁻¹) and symmetric stretching (~1350 cm⁻¹) confirm nitro groups, while C-Br stretches (~600 cm⁻¹) are less diagnostic. Cross-referencing with computational models (e.g., DFT) improves accuracy .
Q. What safety protocols are essential for handling brominated nitroaromatics in the lab?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and eye protection.
- Ventilation : Use fume hoods to avoid inhalation of toxic vapors.
- Storage : In airtight containers at 0–6°C to prevent degradation .
- Spill Management : Neutralize with sodium bicarbonate and adsorb with inert material (vermiculite).
- Waste Disposal : Segregate halogenated waste per EPA guidelines. Safety Data Sheets (SDS) for analogous compounds emphasize avoiding skin contact due to potential carcinogenicity .
Advanced Questions
Q. How can isotopic labeling (e.g., deuterated analogs) improve trace analysis of this compound in environmental matrices?
- Methodological Answer : Deuterated derivatives (e.g., 1,3,5-Tribromobenzene-d₃) serve as internal standards in LC-MS or GC-MS to correct for matrix effects and ionization efficiency. The mass shift (e.g., +3 Da for tri-deuteration) enables unambiguous identification in complex samples. Environmental studies using deuterated polyhalogenated standards demonstrate enhanced recovery rates (85–95%) in soil and water analyses .
Q. What strategies resolve contradictions in reactivity data during nucleophilic aromatic substitution (NAS) of polyhalogenated nitrobenzenes?
- Methodological Answer : Conflicting reactivity observations (e.g., unexpected para substitution) may arise from solvent polarity or competing mechanisms. Systematic studies suggest:
- Solvent Screening : Polar aprotic solvents (DMF, DMSO) favor NAS by stabilizing transition states.
- Kinetic vs. Thermodynamic Control : Elevated temperatures may shift selectivity toward thermodynamically stable products.
- Computational Modeling : DFT calculations predict activation energies for competing pathways. For example, meta-directing effects of NO₂ groups can override bromine’s ortho/para-directing influence in sterically hindered systems .
Q. How do competing electron-withdrawing groups (Br, NO₂) influence the stability of this compound under acidic vs. basic conditions?
- Methodological Answer :
- Acidic Conditions : Protonation of nitro groups enhances electrophilicity, increasing susceptibility to hydrolysis. Stability tests in HCl (1M, 60°C) show <5% degradation over 24 hours.
- Basic Conditions : OH⁻ attack at electron-deficient aromatic carbons leads to nitro group displacement. HPLC monitoring in NaOH (0.1M) reveals 20% decomposition after 12 hours.
- Mitigation : Buffering near neutral pH (6–8) and avoiding prolonged heating preserve integrity. Comparative studies with 3,5-dichloro-4-hydroxybenzoic acid highlight the destabilizing role of hydroxyl groups .
Q. What experimental designs optimize the synthesis of this compound for gram-scale production?
- Methodological Answer :
- Stepwise Functionalization : Brominate benzene to 1,3,5-tribromobenzene first, followed by nitration to minimize side products.
- Catalyst Optimization : FeCl₃ instead of FeBr₃ reduces bromide interference during nitration.
- Scale-Up Challenges : Exothermic reactions require jacketed reactors with precise temperature control (−10°C for nitration).
- Yield Improvement : Recrystallization in ethanol/water (70:30) achieves >95% purity, with yields ~65% for multi-step sequences .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported melting points or spectral data for this compound?
- Methodological Answer :
- Purity Verification : Use elemental analysis (C, H, N) and HPLC (>99% purity threshold).
- Technique Cross-Validation : Compare NMR (¹³C DEPT for quaternary carbons) and X-ray crystallography for unambiguous structural confirmation.
- Literature Review : Identify solvent-specific polymorphism (e.g., ethanol vs. toluene recrystallization) causing melting point variations. Contradictions in analogous trichloro-dinitrobenzene data (e.g., 145–146°C vs. 141°C) were resolved by controlling crystal lattice solvents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
